{1-[3-(1H-indol-3-yl)propanoyl]-3-piperidinyl}(3-isopropoxyphenyl)methanone -

{1-[3-(1H-indol-3-yl)propanoyl]-3-piperidinyl}(3-isopropoxyphenyl)methanone

Catalog Number: EVT-3916923
CAS Number:
Molecular Formula: C26H30N2O3
Molecular Weight: 418.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(1-Hexyl-1H-indol-3-yl)-1-naphthalenyl-methanone (JWH-019)

  • Compound Description: JWH-019 is a second-generation synthetic cannabinoid known to cause severe adverse reactions in humans. Research has shown that JWH-019 undergoes metabolic activation primarily by the cytochrome P450 enzyme CYP1A2, resulting in the formation of its main metabolite, 6-OH JWH-019. This metabolic pathway contributes to the slower onset of action observed with JWH-019 compared to other cannabinoids [].

(3-Amino-1-phenyl-1H-benzo[f]chromen-2-yl)(1H-indol-3-yl)methanone

  • Compound Description: This compound belongs to a class of benzopyrans or chromenes, known for their diverse biological activities and applications in medicinal chemistry []. These compounds are synthesized using a one-pot, three-component green synthesis method, highlighting their potential for sustainable chemical production.

(1-(Cyclohexylmethyl)-1H-indol-3-yl)-(2,2,3,3-tetramethylcyclopropyl)methanone (TMCP-CHM)

  • Compound Description: TMCP-CHM is a synthetic cannabinoid that undergoes thermal degradation during smoking, resulting in the formation of a ring-opened degradant. Both the parent compound and its degradant are metabolized in the body, primarily through hydroxylation, carboxylation, and combinations thereof. Notably, the degradant undergoes unique metabolic transformations, including water addition to the terminal double bond and subsequent dehydration to form a cyclic metabolite [].

1H-Indol-3-yl(2,2,3,3-tetramethylcyclopropyl)methanone and 1H-Indol-3-yl(adamantan-1-yl)methanone

  • Compound Description: These compounds serve as base structures for synthesizing new synthetic cannabinoid analogues []. Researchers used these base structures to predict potential new drugs and analyze their spectroscopic properties. This study highlights the importance of combining multiple analytical techniques for accurate structural elucidation of unknown compounds.

1-[(5-Fluoropentyl)-1H-indol-3-yl]-(2-iodophenyl)methanone (AM-694)

  • Compound Description: AM-694 is a synthetic indole-based cannabimimetic, initially reported in 2010. Metabolic studies identified various metabolites in post-ingestion samples, primarily products of hydrolytic defluorination, carboxylation, and hydroxylations []. This compound and its metabolites highlight the significance of metabolic profiling in understanding the effects and potential toxicity of novel psychoactive substances.

(2-Amino-3,4,5-trimethoxyphenyl)(6-methoxy-1H-indol-3-yl)methanone

  • Compound Description: This compound is a novel Combretastatin A-4 (CA-4) analogue investigated for its in vivo cytotoxic activity against cancer cell lines []. This compound demonstrated significant tumor growth inhibition with minimal toxicity in mice models, highlighting its potential as a new anticancer agent.

(2-Bromomethyl-1-phenylsulfonyl-1H-indol-3-yl)(phenyl)methanone

  • Compound Description: This compound’s crystal structure reveals specific dihedral angles between the phenyl rings and the indole ring system, stabilized by weak intramolecular C—H⋯O hydrogen bonds []. This detailed structural information contributes to the understanding of molecular configurations and intermolecular interactions within this class of compounds.

(2-Methyl-1-phenylsulfonyl-1H-indol-3-yl)(phenyl)methanone

  • Compound Description: Crystallographic studies of this compound revealed specific dihedral angles between the indole ring system and its phenyl rings []. These findings contribute to the understanding of spatial arrangements within this family of molecules.

(1H-Benzo[d][1,2,3]triazol-1-yl)(5-bromo-1-hydroxy-1H-indol-3-yl)methanone

  • Compound Description: Synthesized via a nitrosoarene-alkyne cycloaddition reaction, this compound presents a unique scaffold with potential for further derivatization []. This highlights the versatility of indole-based compounds as building blocks for diverse chemical entities.

(2-Methoxyphenyl)(1-pentyl-1H-indol-3-yl)methanone

  • Compound Description: Identified as a novel adulterant in herbal products, this benzoylindole is a positional isomer of RCS-4. This finding highlights the challenges posed by emerging synthetic cannabinoids and the importance of continuous monitoring and analytical characterization of these substances [].

1-(5-Fluoropentyl-1H-indol-3-yl)-(naphthalene-1-yl)methanone (AM-2201)

  • Compound Description: AM-2201, a known cannabinoid receptor agonist, was identified as an adulterant in herbal products. This finding underscores the need for continuous monitoring and regulation of emerging psychoactive substances, particularly those marketed as seemingly harmless alternatives to illicit drugs [].

(1-(5-Fluoropentyl)-1H-indol-3-yl)(2-iodophenyl)methanone (AM-694)

  • Compound Description: This compound, also discussed previously, demonstrates a synthetic route utilizing a benzoyl chloride protection strategy to direct Friedel Crafts acylation specifically to the indole's 3-position []. This method offers advantages in terms of cost-effectiveness and efficiency compared to other synthetic approaches.
  • Compound Description: Developed as a potential cannabinoid agonist, this compound exemplifies ongoing research efforts in exploring indole-based molecules for their therapeutic potential, particularly in areas related to the endocannabinoid system [].

[4-(5-Aminomethyl-2-fluorophenyl)piperidin-1-yl]-[7-fluoro-1-(2-methoxyethyl)-4-trifluoromethoxy-1H-indol-3-yl]methanone

  • Compound Description: This molecule demonstrates potent tryptase mast cell inhibitory activity and exists in various salt forms, including a specific crystalline form characterized by its X-ray powder diffraction (XRPD) pattern and melting point. [, , ]. These characteristics are essential for pharmaceutical development, highlighting its potential therapeutic use.

(Phenyl)(1-phenylsulfonyl-1H-indol-3-yl)methanone

  • Compound Description: Crystallographic analysis of this compound revealed a specific dihedral angle between the sulfonyl-bound phenyl ring and the indole ring system, stabilized by intramolecular C—H⋯O hydrogen bonds. Weak intermolecular interactions involving C—H⋯O and C—H⋯π further stabilize the crystal packing []. These findings enhance our understanding of this compound's solid-state structure and intermolecular interactions.

[4-(3-Methyl-1H-indol-2-yl)phenyl]phenylmethanone

  • Compound Description: This compound represents a novel synthetic target achieved through a multi-step synthesis involving Fischer indole cyclization as a key step []. This synthetic approach highlights the versatility of indole chemistry for constructing diverse molecular architectures.

((S)-5-(Methoxymethyl)-7-(1-methyl-1H-indol-2-yl)-2-(trifluoromethyl)-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)((S)-2-(3-methylisoxazol-5-yl)pyrrolidin-1-yl)methanone

  • Compound Description: This compound is a potent and selective IKur inhibitor with an acceptable pharmacokinetic profile, showing efficacy in a preclinical rabbit atrial effective refractory period model. [] The discovery of this compound involved addressing a key liability of reactive metabolite formation observed in earlier dihydropyrazolopyrimidine derivatives.

(5-Amino-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanone

  • Compound Description: Exhibiting antipsychotic-like properties in preclinical models, this compound uniquely functions through a non-dopaminergic mechanism, distinguishing it from typical antipsychotic agents. Despite promising preclinical findings, adverse toxicological observations halted its clinical development [].

(3-Cyano-1H-indol-7-yl)-[4-(4-fluorophenethyl)piperazin-1-yl]methanone hydrochloride

  • Compound Description: This compound exists in various crystalline forms, including a newly identified form B, each with distinct characteristics relevant for pharmaceutical development and formulation [, , , ].

(1-(4-Fluorophenyl)-1H-indol-5-yl)-(3-(4-(thiazole-2-carbonyl)piperazin-1-yl)azetidin-1-yl)methanone hydrochloride

  • Compound Description: This compound, specifically its crystalline hydrochloride salt, shows potential in treating pain, metabolic disorders such as obesity and hyperphagia, and diabetes []. This highlights the potential of this compound as a therapeutic agent for multiple conditions.

(3-Cyano-1H-indol-7-yl)-[4-(4-fluorophenethyl)piperazin-1-yl]methanone phosphate

  • Compound Description: This compound is available in several distinct crystalline forms, each possessing unique physicochemical properties. This highlights the importance of polymorphism in pharmaceutical development, impacting factors like solubility, stability, and bioavailability [, , , ].

1-(4-Fluorophenyl)-3-[4-[4-(4-fluorophenyl)-1-piperidinyl]-1-butyl]-1H-indole (Lu 29-253)

  • Compound Description: Lu 29-253 is a highly selective sigma-2 receptor ligand with sub-nanomolar affinity. It demonstrated potent anxiolytic activity in preclinical models and exhibited good CNS penetration and a long duration of action [].

4-Fluoro-N-[3-(1-methyl-4-piperidinyl)-1H-indol-5-yl]benzamide

  • Compound Description: This compound serves as a starting point for designing selective, high-affinity 5-HT1D receptor ligands through covalent dimerization []. This approach demonstrates a strategy for modulating the affinity and selectivity of 5-HT1 ligands.

(1-Phenylsulfonyl-1H-indol-2-yl)(thiophen-2-yl)methanone

  • Compound Description: Crystallographic studies revealed two independent molecules within the asymmetric unit of this compound, each with specific dihedral angles between the indole, phenylsulfonyl, and thiophene rings. Weak C—H⋯π interactions contribute to the stability of the crystal packing [].

Phenyl(3-methyl-1-phenylsulfonyl-1H-indol-2-yl)methanone

  • Compound Description: Crystallographic analysis of this compound revealed a distorted tetrahedral geometry around the sulfur atom and specific bond lengths influenced by the electron-withdrawing nature of the phenylsulfonyl group []. These findings provide a deeper understanding of this compound's structural characteristics.

Bis(1-benzyl-1H-indol-3-yl)methanone

  • Compound Description: This symmetrical ketone containing two indole units is synthesized using a palladium-catalyzed cyclization-carbonylation-cyclization-coupling (CCC-coupling) reaction []. This approach highlights the utility of transition metal catalysis in constructing complex molecules with multiple heterocyclic units.

(2-Iodophenyl)(3-methyl-1H-indol-1-yl)methanone

  • Compound Description: This compound serves as a model substrate for evaluating the performance of palladium catalysts in aqueous Mizoroki–Heck reactions. The reaction's progress is easily monitored due to the formation of a conjugated cyclic product readily detectable by UV-vis spectroscopy [].

N'-{5-[(1H-Indol-3-ylmethyl)-1,3,4-thiadiazol-2-yl}-N4-(4-substituted benzaldehyde)-semicarbazones

  • Compound Description: These compounds belong to a series of 2,5-disubstituted 1,3,4-thiadiazoles evaluated for their anticonvulsant activity. The study emphasized the importance of a four-binding site pharmacophore model for predicting anticonvulsant activity within this class of compounds [].

3-(1-Naphthalenylmethyl)-1-pentyl-1H-indole (JWH-175)

  • Compound Description: JWH-175 is a synthetic cannabinoid that is rapidly metabolized in vivo to the more potent agonist JWH-018. This metabolic bioactivation significantly contributes to its pharmacological effects [].

Naphthalen-1-yl-(4-pentyloxynaphthalen-1-yl)methanone (SAB378)

  • Compound Description: SAB378 is a peripherally restricted CB1/CB2 receptor agonist that effectively inhibits gastrointestinal motility but does not exhibit anti-inflammatory effects in experimental colitis models. This selective action suggests that peripheral cannabinoid receptor stimulation alone might not be sufficient to induce anti-inflammatory responses [].

Bis(6-bromo-1H-indol-3-yl)methanone

  • Compound Description: This compound represents a key intermediate in the total synthesis of echinosulfone A, a sponge-derived dibrominated bis-indole alkaloid. Its synthesis involves a bis-carbonylation reaction at the C-3 position of the magnesium salt of 6-bromoindole with triphosgene [].

1-[2-[4-(1H-Indol-3-yl)-1-piperidinyl]ethyl]-2-imidazolidinones

  • Compound Description: This series of compounds, with various substitutions at the 1, 2, and 6 positions of the indole ring, demonstrated high potency and selectivity for serotonin 5-HT2 receptors. These compounds effectively inhibited the quipazine-induced head-twitch response in rats, indicating their potential as centrally acting 5-HT2 antagonists [].

5-(4-Bromophenyl)-1-(2,4-dichlorophenyl)-4-ethyl-N-(1-piperidinyl)-1H-pyrazole-3-carboxamide (SR147778)

  • Compound Description: SR147778 is a potent and selective CB1 receptor antagonist with nanomolar affinity for both rat and human receptors. It effectively blocks various pharmacological effects induced by CB1 agonists and demonstrates potential therapeutic applications in areas like reducing alcohol or sucrose consumption and food intake [].

Properties

Product Name

{1-[3-(1H-indol-3-yl)propanoyl]-3-piperidinyl}(3-isopropoxyphenyl)methanone

IUPAC Name

3-(1H-indol-3-yl)-1-[3-(3-propan-2-yloxybenzoyl)piperidin-1-yl]propan-1-one

Molecular Formula

C26H30N2O3

Molecular Weight

418.5 g/mol

InChI

InChI=1S/C26H30N2O3/c1-18(2)31-22-9-5-7-19(15-22)26(30)21-8-6-14-28(17-21)25(29)13-12-20-16-27-24-11-4-3-10-23(20)24/h3-5,7,9-11,15-16,18,21,27H,6,8,12-14,17H2,1-2H3

InChI Key

QSUGDNFGKNQXCF-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=CC(=C1)C(=O)C2CCCN(C2)C(=O)CCC3=CNC4=CC=CC=C43

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.